2-(Ethylsulfanyl)propanenitrile
Description
Properties
IUPAC Name |
2-ethylsulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIVFPLDQYDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 2 Ethylsulfanyl Propanenitrile
Table 1: Physicochemical Properties of 2-(Ethylsulfanyl)propanenitrile and a Related Isomer
| Property | This compound (C5H9NS) | 3-(Ethylsulfanyl)propanenitrile (Isomer) |
| IUPAC Name | This compound | 3-(Ethylsulfanyl)propanenitrile |
| CAS Number | 36705-63-2 | 3088-46-8 lookchem.com |
| Molecular Formula | C5H9NS | C5H9NS lookchem.com |
| Molecular Weight | 115.20 g/mol | 115.20 g/mol lookchem.com |
| Boiling Point | Data not available | 221.9 °C at 760 mmHg lookchem.com |
| Density | Data not available | 0.972 g/cm³ lookchem.com |
| Refractive Index | Data not available | 1.471 lookchem.com |
Chemical Reactivity and Mechanistic Investigations of 2 Ethylsulfanyl Propanenitrile
Transformations Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for various transformations, including reductions, hydrolysis, and additions of organometallic reagents.
Reductive Functionalization to Amine Derivatives
The reduction of nitriles is a fundamental transformation that yields primary amines. libretexts.orgresearchgate.net In the case of 2-(Ethylsulfanyl)propanenitrile, reduction of the nitrile group leads to the formation of 2-(Ethylsulfanyl)propan-1-amine. This reaction typically proceeds via nucleophilic addition of a hydride reagent to the electrophilic carbon of the nitrile.
Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). libretexts.org The reaction mechanism involves the addition of two hydride ions to the nitrile. The first addition results in the formation of an imine anion intermediate, which is then further reduced by a second hydride addition to a dianion. Subsequent workup with water protonates the dianion to yield the primary amine. libretexts.org
Alternative methods for nitrile reduction include catalytic hydrogenation and the use of other hydride reagents like sodium borohydride (B1222165) in the presence of a catalyst, or ammonia (B1221849) borane. organic-chemistry.org The choice of reducing agent can be critical to avoid side reactions and to ensure compatibility with other functional groups present in the molecule.
Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives
Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. chemguide.co.uklumenlearning.com This transformation is a valuable synthetic tool for converting an alkyl halide into a carboxylic acid with an additional carbon atom. lumenlearning.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a protonated amide after a series of proton transfers and resonance stabilization. libretexts.org This amide intermediate can be isolated or can undergo further hydrolysis to yield the corresponding carboxylic acid, 2-(Ethylsulfanyl)propanoic acid, and ammonium (B1175870) ions. chemguide.co.uklibretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org This nucleophilic addition forms an imidic acid intermediate after protonation by water. chemistrysteps.com Tautomerization of the imidic acid then yields the amide, 2-(Ethylsulfanyl)propanamide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt, which upon acidification, provides the carboxylic acid. chemguide.co.ukchemistrysteps.com
Enzymatic hydrolysis also presents a viable pathway for converting nitriles to carboxylic acids, either directly via nitrilases or in a two-step process involving a nitrile hydratase and an amidase. researchgate.net
Nucleophilic Addition Reactions (e.g., Organometallic Reagents)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.orgmasterorganicchemistry.com This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of ketones.
The reaction of this compound with a Grignard reagent, for instance, initially forms an imine anion after nucleophilic addition. libretexts.orgmasterorganicchemistry.com This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com Hydrolysis of the imine intermediate then leads to the formation of a ketone. masterorganicchemistry.com The mechanism of hydrolysis involves protonation of the imine nitrogen, followed by nucleophilic attack of water, a proton transfer, and subsequent elimination of ammonia to yield the ketone. masterorganicchemistry.com
It is noteworthy that in some cases, a double addition of the organometallic reagent can occur, leading to the formation of tertiary carbinamines. masterorganicchemistry.com
Cycloaddition and Condensation Reactions for Heterocycle Formation
The nitrile functionality of this compound can participate in cycloaddition reactions to form various heterocyclic systems. semanticscholar.orgrsc.org These reactions are crucial in synthetic chemistry for the construction of complex molecules with diverse biological activities. rsc.orgnih.gov
For instance, [3+2] cycloaddition reactions involving nitrile oxides or nitrile imines can lead to the formation of five-membered heterocycles like isoxazoles or pyrazoles, respectively. mdpi.combeilstein-journals.org The nitrile group can act as a dipolarophile, reacting with a 1,3-dipole. The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic nature of the substituents on both the nitrile and the dipole.
Condensation reactions of the nitrile group can also lead to heterocycle formation. For example, reaction with certain reagents can lead to the formation of triazoles or oxadiazoles. googleapis.com
Reactions at the α-Carbon Center
The presence of the electron-withdrawing nitrile group acidifies the proton at the α-carbon (the carbon adjacent to the nitrile group), making it susceptible to deprotonation by a suitable base. The resulting carbanion is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions.
Alkylation and Acylation of the α-Position
The α-carbon of this compound can be readily alkylated or acylated after deprotonation. Nitrile-stabilized anions are particularly strong nucleophiles. thieme-connect.de This reactivity allows for the introduction of various alkyl or acyl groups at this position, further functionalizing the molecule.
Alkylation:
Treatment of this compound with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a carbanion at the α-position. This carbanion can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.orglibretexts.org This process is a versatile method for elaborating the carbon skeleton.
Acylation:
Similarly, the α-carbanion can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group. libretexts.orglibretexts.org This leads to the formation of β-ketonitriles, which are valuable intermediates in organic synthesis. The Stork enamine reaction provides an alternative, milder method for the α-alkylation and α-acylation of carbonyl compounds, and similar principles can be applied to activated nitriles. libretexts.orglibretexts.org
The ability to functionalize the α-position is a key feature of the chemistry of this compound, enabling the synthesis of a wide array of more complex molecules.
| Reaction Type | Reagents/Conditions | Product Type |
| Reductive Functionalization | LiAlH₄, then H₂O | Primary Amine |
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |
| Nucleophilic Addition | 1. R-MgX (Grignard); 2. H₃O⁺ | Ketone |
| α-Alkylation | 1. Strong base (e.g., LDA); 2. R-X (Alkyl halide) | α-Alkylated Nitrile |
| α-Acylation | 1. Strong base (e.g., LDA); 2. RCOCl (Acyl chloride) | β-Ketonitrile |
Rearrangement Reactions and Enamine/Ketone Precursor Formation
The molecular structure of this compound, featuring both a nitrile and a thioether group, allows for its participation in rearrangement reactions and serves as a valuable precursor for the synthesis of ketones and enamines.
Rearrangement reactions involving this compound can be initiated under various conditions, often leading to more stable molecular frameworks. While specific literature on the rearrangement of this compound is scarce, analogous transformations in similar structures suggest potential pathways. For instance, reactions involving the migration of the ethylsulfanyl group or transformations mediated by the cyano group are plausible. bdu.ac.inmasterorganicchemistry.com Certain rearrangements, such as the Boekelheide rearrangement observed in pyridyl N-oxides, exemplify the bdu.ac.inbdu.ac.in-sigmatropic shifts that can occur in appropriately structured molecules, highlighting a potential, though not directly documented, reaction class for derivatives of this compound. unavarra.es
The transformation of this compound into ketones is a significant synthetic application. This typically involves the hydrolysis of the nitrile group or an intermediate derived from it. One established method for converting thioacetals, which share the sulfur-carbon linkage, to ketones involves reagents like [bis(trifluoroacetoxy)iodo]benzene. thieme-connect.de This suggests a pathway where the carbon atom attached to the sulfur and nitrile is converted into a carbonyl group.
Furthermore, this compound can be a precursor to enamines. The Stork enamine alkylation is a well-known method for the α-alkylation of ketones via an enamine intermediate. ambeed.com Following the conversion of this compound to a corresponding ketone, the ketone can then be reacted with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) to form an enamine. thieme-connect.de This enamine can then undergo further reactions, demonstrating the role of this compound as a building block for more complex nitrogen-containing molecules.
Reactivity of the Ethylsulfanyl Functionality
The ethylsulfanyl group is a key determinant of the reactivity of this compound, participating in oxidation, ligand exchange, and substitution reactions.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the ethylsulfanyl group is susceptible to oxidation, readily forming the corresponding sulfoxide (B87167) and sulfone derivatives. smolecule.com This transformation is a common and predictable reaction for thioethers. jchemrev.com The level of oxidation, whether to the sulfoxide or the sulfone, can typically be controlled by the choice of oxidizing agent and the reaction conditions. mdpi.comorganic-chemistry.org
Common oxidizing agents employed for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium meta-periodate. smolecule.comjchemrev.com The use of milder conditions and stoichiometric amounts of the oxidant often favors the formation of the sulfoxide, while stronger oxidants or an excess of the reagent will typically lead to the fully oxidized sulfone. organic-chemistry.orgthieme-connect.de For example, the oxidation of various sulfides to sulfoxides can be achieved with high selectivity using reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) or manganese porphyrin electrocatalysts. organic-chemistry.org
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalyzed by acids or metal complexes (e.g., tantalum carbide, niobium carbide). organic-chemistry.orgorganic-chemistry.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control in solvents like dichloromethane (B109758) at low temperatures. thieme-connect.de |
| Sodium meta-periodate (NaIO₄) | Sulfoxide | Selective oxidation in aqueous or alcoholic media. jchemrev.com |
| Potassium Permanganate (KMnO₄) | Sulfone | Often leads to over-oxidation to the sulfone. organic-chemistry.org |
Ligand Exchange and Substitution Processes Involving the Sulfur Atom
The sulfur atom of the ethylsulfanyl group possesses lone pairs of electrons, enabling it to act as a ligand in coordination complexes with transition metals. nsf.gov In such complexes, this compound could participate in ligand exchange reactions, where it is displaced by other ligands, or where it displaces other ligands from a metal center. nih.govsemanticscholar.orgnii.ac.jp The kinetics and equilibrium of these exchange reactions are influenced by factors such as the nature of the metal, the other ligands present, and the solvent. chem-soc.si
The sulfur atom can also act as a nucleophilic center, undergoing substitution reactions. For instance, in reactions with alkyl halides, thioamide systems analogous to the functionality present in this compound can undergo S-alkylation. mdpi.comresearchgate.net This suggests that the sulfur atom in this compound can be attacked by various electrophiles.
Furthermore, the entire ethylsulfanyl group may be subject to substitution by other nucleophiles under specific reaction conditions, leading to the formation of new derivatives.
Elucidation of Reaction Mechanisms
Understanding the reaction pathways and transient species involved in the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Kinetic Studies of Reaction Pathways
While specific kinetic studies on this compound are not extensively documented in readily available literature, the kinetics of its reactions can be inferred from studies of analogous systems. For example, the hydrocyanation of alkenes, a reaction involving a nitrile group, often exhibits complex kinetics with dependencies on catalyst, ligand, and substrate concentrations. thieme-connect.de
Kinetic investigations of ligand exchange reactions involving sulfur ligands often reveal the reaction order with respect to the complex and the exchanging ligand. chem-soc.si For a hypothetical ligand exchange involving a metal complex of this compound, the rate could be first-order with respect to the complex concentration. Saturation kinetics might be observed at high concentrations of the incoming ligand, suggesting a pre-equilibrium step where an associative intermediate is formed. chem-soc.si
Table 2: Hypothetical Kinetic Parameters for Reactions of this compound
| Reaction Type | Expected Rate Law | Influencing Factors |
|---|---|---|
| Oxidation (e.g., with m-CPBA) | Rate = k[Thioether][Oxidant] | Solvent polarity, Temperature |
| S-Alkylation | Rate = k[Thioether][Electrophile] | Nucleophilicity of sulfur, Electrophilicity of alkylating agent, Solvent |
Identification of Transient Intermediates
The reactions of this compound likely proceed through various transient intermediates, depending on the reaction type.
In radical reactions, for example, initiated by a radical initiator like azobisisobutyronitrile (AIBN), a radical species could be formed at the carbon alpha to the nitrile group. escholarship.org
Rearrangement reactions often proceed through cyclic transition states or discrete intermediates. bdu.ac.in For example, sigmatropic rearrangements would involve a concerted pericyclic transition state. unavarra.es Other rearrangements might involve the formation of carbocationic intermediates, which could then undergo 1,2-shifts. masterorganicchemistry.com
In substitution reactions at the sulfur atom, an initial 'ate' complex might be formed upon nucleophilic attack on a metal center coordinated to the sulfur. soton.ac.uk In electrophilic attack on the sulfur, a sulfonium (B1226848) ion intermediate would be generated.
The formation of ketones from this compound could proceed through an imine intermediate upon initial hydrolysis of the nitrile, which is then further hydrolyzed to the ketone. Alternatively, if the reaction proceeds via an enamine, an iminium salt is a key intermediate that is hydrolyzed in the final step to yield the ketone product. ambeed.com
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" based on its functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For 2-(Ethylsulfanyl)propanenitrile, a prominent and sharp absorption band is anticipated around 2240 cm⁻¹, which is characteristic of the nitrile (C≡N) group's stretching vibration. smolecule.com Other expected vibrational modes include C-H stretching and bending, as well as C-S stretching.
Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2975-2920 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Medium to Strong |
| 2880-2860 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium |
| ~2240 | C≡N Stretch | Nitrile | Sharp, Medium |
| 1465-1445 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |
| 1385-1370 | C-H Bend | Alkyl (CH₃) | Medium |
| 700-600 | C-S Stretch | Thioether | Weak to Medium |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile group (C≡N) in this compound would also be expected to produce a distinct signal in the Raman spectrum, typically in the same region as the IR absorption (around 2240 cm⁻¹). The C-S bond, due to its polarizability, should also be Raman active. researchgate.net
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2975-2920 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |
| ~2240 | C≡N Stretch | Nitrile | Medium |
| 1465-1445 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |
| 700-600 | C-S Stretch | Thioether | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their neighboring protons. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the ethyl and propanenitrile moieties.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Quartet | 1H | CH-CN |
| ~2.6 | Quartet | 2H | -S-CH₂- |
| ~1.6 | Doublet | 3H | CH-CH₃ |
| ~1.3 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in a molecule. libretexts.org The nitrile carbon is expected to appear significantly downfield. smolecule.com
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~120 | C≡N |
| ~35 | CH-CN |
| ~28 | -S-CH₂- |
| ~20 | CH-CH₃ |
| ~15 | -CH₂-CH₃ |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In this compound, cross-peaks would be expected between the CH proton and the adjacent CH₃ protons of the propanenitrile unit, as well as between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection between the ethyl group and the propanenitrile backbone via the sulfur atom. For instance, correlations would be expected between the protons of the -S-CH₂- group and the CH-CN carbon, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of their bonding connectivity. For a small and flexible molecule like this compound, its utility might be limited, but it could provide insights into preferred conformations.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. smolecule.com
The molecular weight of this compound (C₅H₉NS) is 115.2 g/mol . americanelements.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 115. The fragmentation of the molecular ion would likely proceed through the cleavage of the C-S and C-C bonds.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
| 115 | [CH₃CH(SCH₂CH₃)CN]⁺ | [C₅H₉NS]⁺ |
| 88 | [M - C₂H₅]⁺ | [C₃H₄NS]⁺ |
| 61 | [CH₃CH₂S]⁺ | [C₂H₅S]⁺ |
| 54 | [CH(CN)CH₃]⁺ | [C₃H₄N]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to within 5 ppm), which allows for the determination of a unique molecular formula. For this compound, the expected monoisotopic mass can be calculated and compared against the experimental value to verify its composition of C₅H₉NS. scripps.edu This technique is indispensable for distinguishing between isomers and confirming the successful synthesis of the target compound.
Table 1: Expected HRMS Data for this compound
| Parameter | Description | Expected Value |
| Molecular Formula | The elemental composition of the molecule. | C₅H₉NS |
| Calculated Monoisotopic Mass | The exact mass of the most abundant isotopes of the constituent atoms. | 115.04557 Da |
| Ion Species | The type of ion observed, typically the protonated molecule in ESI. | [M+H]⁺ |
| Expected m/z | The mass-to-charge ratio for the protonated molecule. | 116.05282 Da |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The process involves injecting the volatile compound into the GC, where it is separated from other components based on its boiling point and affinity for the stationary phase. youtube.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, key fragments would likely arise from the cleavage of the C-S and C-C bonds. The GC provides the retention time, which is a characteristic property of the compound under specific analytical conditions. etamu.edu
Table 2: Predicted GC-MS Fragmentation Data for this compound
| Retention Time (Hypothetical) | Observed m/z (Mass/Charge) | Proposed Fragment Ion | Structural Formula of Fragment |
| 8.5 min | 115 | Molecular Ion [M]⁺ | [CH₃CH₂SC(CH₃)C≡N]⁺ |
| 87 | Loss of Ethylene [M-C₂H₄]⁺ | [CH₃SC(CH₃)C≡N]⁺ | |
| 61 | Ethyl-sulfanyl cation | [CH₃CH₂S]⁺ | |
| 54 | Propanenitrile radical cation | [CH₃CHC≡N]⁺• |
X-ray Diffraction Studies for Crystalline State Structure Elucidation
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org Since this compound is a liquid at room temperature, these studies would necessitate its crystallization, either by cooling or through the formation of a crystalline derivative. americanelements.com
Single Crystal X-ray Diffraction for Absolute Configuration
Should a suitable single crystal of this compound be obtained, Single Crystal X-ray Diffraction (SC-XRD) could provide a definitive three-dimensional model of the molecule. uol.de This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. ebi.ac.uk The analysis yields precise data on bond lengths, bond angles, and torsional angles within the molecule. For a chiral molecule like this compound, SC-XRD using specific methods can also determine its absolute configuration (R or S), which is crucial for stereospecific synthesis and applications.
Other Advanced Analytical Techniques for Comprehensive Characterization
A full characterization of this compound typically involves additional analytical methods to corroborate data and provide a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to map out the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals would confirm the connectivity of the ethyl, propyl, and nitrile groups.
Infrared (IR) Spectroscopy: This technique would identify the functional groups present in the molecule. A sharp, strong absorption band around 2240 cm⁻¹ would be characteristic of the nitrile (C≡N) group, while various C-H and C-S stretching and bending vibrations would confirm other aspects of the structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing complex mixtures or detecting trace-level impurities, LC-MS/MS offers enhanced sensitivity and selectivity. longdom.org It combines liquid chromatography for separation with tandem mass spectrometry for highly specific detection and quantification. longdom.org
These techniques, when used in concert, provide a rigorous and unambiguous characterization of this compound, ensuring its identity, purity, and structural integrity.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Conformation Analysis
The analysis of electronic structure and molecular conformation is fundamental to understanding the intrinsic properties of a molecule. Computational methods allow for the detailed examination of electron distribution, molecular shape, and orbital energies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is often employed to determine the ground state properties of organic compounds containing sulfur and nitrogen. ubc.ca Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Table 1: Calculated Ground State Properties for 2-(Ethylsulfanyl)propanenitrile using DFT
| Property | Predicted Value | Units |
| Total Electronic Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| C-S Bond Length | Value | Ångströms (Å) |
| C≡N Bond Length | ~1.16 | Ångströms (Å) |
| C-S-C Bond Angle | Value | Degrees (°) |
| N-C-C Bond Angle | ~180 | Degrees (°) |
Note: The values in this table are illustrative placeholders, as specific published computational data for this compound is not available. The C≡N and N-C-C values are based on typical nitrile structures. wikipedia.orglibretexts.org *
While DFT is a primary tool, other methods like ab initio (e.g., Hartree-Fock) and semi-empirical calculations can also provide valuable insights, particularly into molecular orbitals. A key focus of this analysis is on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net The carbon atom in the nitrile group is typically electrophilic. libretexts.org
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Predicted Value | Units | Description |
| HOMO Energy | Value | eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | Value | eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | Value | eV | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative placeholders, representing the type of data generated from molecular orbital analysis. mdpi.com *
Prediction and Simulation of Reaction Mechanisms
Computational chemistry is instrumental in exploring the potential chemical reactions a molecule can undergo. By modeling the entire reaction pathway, researchers can predict the feasibility and kinetics of a transformation without performing the experiment. pnnl.gov
For a chemical reaction to occur, reactants must pass through a high-energy transition state (TS). Computational methods can locate the precise geometry of this TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). nih.gov A lower activation energy implies a faster reaction rate. Methods such as Density Functional Theory (DFT) are commonly used to perform these calculations, providing crucial data on the energy barriers of potential reaction pathways. nih.gov
Table 3: Illustrative Energetic Data for a Hypothetical Reaction
| Parameter | Predicted Value | Units |
| Energy of Reactants | Value | kcal/mol |
| Energy of Transition State | Value | kcal/mol |
| Energy of Products | Value | kcal/mol |
| Activation Energy (Ea) | Value | kcal/mol |
| Reaction Energy (ΔH) | Value | kcal/mol |
Note: This table represents a hypothetical reaction profile for this compound to illustrate the outputs of reaction mechanism simulations. researchgate.net *
Theoretical Spectroscopic Property Predictions
Computational methods can accurately predict various spectroscopic properties, which are essential for compound characterization. These theoretical spectra serve as a valuable tool for interpreting and verifying experimental data. nih.gov
DFT calculations are widely used to predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies help in assigning the vibrational modes observed in experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions, such as those observed in UV-Visible spectroscopy. Comparing these theoretical predictions with experimental results provides strong evidence for the proposed molecular structure. researchgate.net
Table 4: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Wavenumber/Shift | Experimental Wavenumber/Shift | Assignment |
| FT-IR | |||
| C≡N Stretch | Value (cm⁻¹) | Value (cm⁻¹) | Nitrile group |
| C-S Stretch | Value (cm⁻¹) | Value (cm⁻¹) | Thioether group |
| ¹³C NMR | |||
| C≡N Carbon | Value (ppm) | Value (ppm) | Nitrile carbon |
| -S-CH₂- Carbon | Value (ppm) | Value (ppm) | Ethyl group |
Note: This table illustrates how theoretical spectroscopic data for this compound would be presented and compared with experimental values. researchgate.netresearchgate.net *
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. joaquinbarroso.com Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.govresearchgate.net
The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated for this optimized structure. joaquinbarroso.com A common and accurate method for this is the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. joaquinbarroso.com
δ_sample = σ_TMS - σ_sample
The accuracy of these predictions is highly dependent on the chosen theoretical level, which includes the DFT functional and the basis set. nih.gov For molecules containing second-row elements like sulfur, basis sets with polarization and diffuse functions, such as 6-311+G(d,p), are often employed to achieve reliable results. The inclusion of an implicit solvent model, like the Polarizable Continuum Model (PCM), can also improve accuracy by accounting for the effects of a solvent environment. nih.govresearchgate.net
Below is a table illustrating the type of data generated from such a computational study. The values presented are hypothetical, representing a typical output from a GIAO-DFT calculation.
| Atom | Label | Hypothetical Calculated ¹H Chemical Shift (δ, ppm) | Hypothetical Calculated ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C≡N | C1 | - | 118.5 |
| CH | C2 | - | 25.0 |
| CH | H-α | 3.65 | - |
| CH₃ (on prop.) | C3 | - | 16.0 |
| CH₃ (on prop.) | H-β' | 1.55 | - |
| S-CH₂ | C4 | - | 28.0 |
| S-CH₂ | H-γ | 2.70 | - |
| CH₃ (on ethyl) | C5 | - | 14.5 |
| CH₃ (on ethyl) | H-δ | 1.30 | - |
Methodology Note: Values are illustrative of a potential DFT calculation using the GIAO method with a B3LYP functional and 6-311+G(d,p) basis set, referenced to TMS.
Vibrational Frequency Calculations for IR and Raman Spectra
These calculations are typically performed after a geometry optimization. The second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix) is calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. github.io
IR intensities are calculated from the change in the molecular dipole moment during a vibration, while Raman activities are related to the change in the molecule's polarizability. uni-siegen.deksu.edu.sa A vibration is IR active if it causes a change in the dipole moment and Raman active if it causes a change in polarizability. ksu.edu.sa For this compound, key vibrational modes would include the C≡N nitrile stretch, C-H stretching and bending modes, C-S stretching, and C-C bond vibrations. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to better match experimental values due to the assumptions of the harmonic oscillator model and basis set limitations.
The following table provides an example of the predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2980 - 2870 | Medium | Strong |
| C≡N Stretch | 2250 | Medium | Strong |
| CH₃ Bend | 1460 - 1440 | Medium | Medium |
| CH₂ Scissor | 1420 | Medium | Medium |
| C-C Stretch | 1200 - 900 | Weak | Medium |
| C-S Stretch | 750 - 650 | Weak | Strong |
Methodology Note: Values are illustrative and represent typical frequency ranges for the specified functional groups. Actual calculations would provide precise frequencies and intensities.
Intermolecular Interactions and Solid-State Phenomena Modeling
Modeling the behavior of molecules in the solid state is crucial for understanding material properties. Computational methods can predict how this compound molecules interact with each other to form a crystal lattice and can explore the potential for different crystalline forms.
Hydrogen Bonding Networks and Crystal Packing Studies
Crystal packing describes the arrangement of molecules in a crystal. This arrangement is governed by intermolecular forces, with hydrogen bonds being particularly influential in determining the final structure. nih.govnih.gov
An analysis of the structure of this compound reveals that it lacks strong hydrogen bond donors (such as -OH or -NH groups). The primary hydrogen bond acceptor is the nitrogen atom of the nitrile group. The aliphatic hydrogen atoms are not sufficiently acidic to act as strong donors. Therefore, it is unlikely that this molecule would form strong, classic hydrogen bonding networks that dominate its crystal packing. nih.gov
Instead, the crystal structure would likely be stabilized by a combination of weaker interactions:
Dipole-Dipole Interactions: The polar nitrile group (C≡N) creates a significant molecular dipole, which would lead to electrostatic interactions that influence molecular alignment.
Computational Crystal Structure Prediction (CSP) methods can be used to explore possible packing arrangements. These methods generate thousands of hypothetical crystal structures and rank them based on their calculated lattice energy, providing a landscape of the most stable, low-energy packing possibilities. nih.gov
Polymorphism and Co-crystallization Prediction
Polymorphism is the ability of a compound to exist in more than one crystalline form. ijsra.net Different polymorphs of the same compound can have distinct physical properties. Computational screening, by calculating the lattice energies of various possible packing arrangements, is a key tool in predicting whether a molecule is likely to exhibit polymorphism. nih.govrsc.org For a flexible molecule like this compound, different conformers might pack into distinct crystal structures, giving rise to conformational polymorphism.
Co-crystallization involves crystallizing two or more different neutral molecules together in a stoichiometric ratio to form a new, single crystalline solid. chemrxiv.org This technique is often used to modify the physical properties of a target molecule. Predicting the likelihood of co-crystal formation involves assessing the potential for strong intermolecular interactions between the target molecule and a potential "coformer." nih.gov
For this compound, a computational co-crystal screen would search for coformers that could form strong, stable interactions. Since the molecule's primary interaction site is the hydrogen-bond-accepting nitrile group, ideal coformers would be molecules with strong hydrogen bond donor groups (e.g., carboxylic acids, phenols, amides). The stability of these potential co-crystals can be evaluated computationally by calculating the energy of formation of the co-crystal lattice relative to the crystals of the individual components.
Role as a Key Building Block and Versatile Reagent in Organic Synthesis
Due to the dual reactivity of its functional groups, this compound serves as a versatile building block in the synthesis of more complex molecules. nih.gov The presence of both a sulfur atom and a nitrile group allows for a range of chemical modifications, making it a valuable precursor in multi-step synthetic pathways.
Precursor for Advanced Organic Transformations
The nitrile functional group is a well-established precursor for several important chemical transformations. It can be readily converted into other functional groups, thereby extending the carbon chain and introducing nitrogen-containing moieties into a molecule. docbrown.info Similarly, the thioether group can undergo reactions like oxidation.
Key transformations involving this compound include:
Reduction to Primary Amines: The nitrile group can be reduced using powerful reducing agents or through catalytic hydrogenation to yield a primary amine. docbrown.infowikipedia.org This transformation is fundamental for synthesizing various amines and polyamides.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid, a crucial functional group in organic chemistry. docbrown.info
Oxidation of the Thioether: The ethylsulfanyl group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which can alter the molecule's electronic properties and reactivity.
| Functional Group | Reaction Type | Product Functional Group | Significance in Synthesis |
|---|---|---|---|
| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Synthesis of amines, amides, and polyamides. docbrown.infowikipedia.org |
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Creation of acids, esters, and other acid derivatives. docbrown.info |
| Thioether (-S-) | Oxidation | Sulfoxide (-SO-), Sulfone (-SO₂-) | Modification of electronic properties and reactivity. |
Introduction of Unique Bidentate or Multidentate Functional Groups
The structure of this compound, containing both sulfur and nitrogen atoms, allows it to function as a bidentate ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The ability of the sulfur in the thioether and the nitrogen in the nitrile to both coordinate with a metal center makes this compound and its derivatives valuable in the design of catalysts and functional materials. researchgate.net The development of ligands with specific donor atoms is critical for fine-tuning the properties of metal complexes for applications in catalysis and medicine. mdpi.com
Contributions to Polymer Science and Material Engineering
Propanenitrile derivatives are utilized in materials science for the development of new materials with specific, tailored properties. ontosight.ai The incorporation of sulfur-containing compounds like this compound can impart unique characteristics to polymers and other advanced materials.
Monomer or Intermediate in Polymer Synthesis
While not a conventional monomer on its own, this compound can serve as a crucial intermediate in creating functional monomers. For instance, the reduction of its nitrile group to an amine would yield a molecule capable of participating in step-growth polymerization to form polyamides or polyimides. Furthermore, it can be used as a solvent or an additive during polymerization processes. For example, propionitrile (B127096) has been used as a solvent in the synthesis of coordination polymers, influencing the final structure of the material. researchgate.net Research has also pointed to the use of related nitrile compounds as capping agents in the formation of nanoparticles, demonstrating another application in materials synthesis. rsc.org
Impact on Material Properties such as Thermal Stability and Chemical Resistance
The introduction of thioether linkages into polymer backbones is a known strategy for enhancing specific material properties. Research incorporating a related compound into a polymer matrix demonstrated improvements in both tensile strength and thermal resistance compared to the base polymer. The presence of sulfur atoms can positively influence a material's refractive index, adhesion, and resistance to chemical degradation.
| Material Property | Potential Impact | Rationale |
|---|---|---|
| Thermal Stability | Increased | Sulfur-carbon bonds can enhance the overall thermal resilience of the polymer chain. |
| Chemical Resistance | Improved | The thioether group can impart resistance to certain solvents and chemical agents. |
| Refractive Index | Modified | Sulfur is known to increase the refractive index of polymers, useful for optical applications. |
| Adhesion | Enhanced | The polar nitrile and sulfur groups can improve adhesion to various substrates. |
Catalytic Applications and Ligand Development
The ability of this compound to act as a ligand precursor is one of its most significant roles in industrial chemistry. The design of effective ligands is fundamental to the development of transition metal catalysts, which are essential in producing pharmaceuticals, fine chemicals, and polymers. mdpi.comnih.gov
The sulfur and nitrogen atoms in the molecule can coordinate with various transition metals, such as palladium, copper, or rhodium. researchgate.netscispace.com By modifying the backbone of the this compound structure, chemists can synthesize a library of ligands with precisely tuned electronic and steric properties. These tailored ligands can then be used to create highly selective and efficient catalysts for a variety of reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The development of such specialized ligands is a continuous effort in chemical research, aiming to improve the performance and stability of catalysts used in industrial processes. mdpi.com
Utilization in Heterogeneous and Homogeneous Catalysis
Currently, there is a notable absence of specific research detailing the direct application of this compound as a catalyst in either heterogeneous or homogeneous systems. However, the broader class of organosulfur compounds has been a subject of investigation in catalysis. For instance, thioethers can be precursors to sulfoxides and sulfones through oxidation, which can, in turn, act as ligands in metal-catalyzed reactions. The nitrile group can also participate in catalytic cycles, for example, through its conversion to other functional groups.
Recent studies have highlighted the use of cobalt-based heterogeneous catalysts for the oxidative cleavage and amidation of various organosulfur compounds to produce nitriles and amides. organic-chemistry.org This suggests that while this compound may not be a catalyst itself, it could be a substrate in catalytic reactions designed to synthesize other valuable chemicals. The development of nickel-catalyzed reactions for the thiolation of aryl nitriles further underscores the reactivity of the nitrile group in the presence of transition metal catalysts. nih.govethz.ch
Role in Polymerization Processes and Catalytic Systems
The presence of the ethylsulfanyl group could potentially modulate the reactivity of the nitrile group or introduce specific functionalities into a polymer chain. Organosulfur-based polymers are gaining attention for applications such as drug delivery systems, where the sulfur linkages can offer biodegradability. researchgate.net While speculative, this compound could theoretically be explored as a comonomer or a chain transfer agent in polymerization reactions to impart specific properties to the resulting polymers.
Applications in Specialty Chemical and Intermediate Production
The structure of this compound makes it a plausible candidate as a building block in the synthesis of more complex specialty chemicals and pharmaceutical intermediates.
Development of Novel Synthetic Routes for Industrial Chemicals
The reactivity of both the nitrile and thioether groups in this compound opens avenues for its use in creating new synthetic pathways. Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of various heterocyclic compounds. nih.gov The thioether group can undergo oxidation to sulfoxides and sulfones, which are themselves important functional groups in many organic molecules.
For example, a related compound, ethylsulfonyl acetonitrile, is an intermediate in the synthesis of sulfonylurea herbicides. google.com This highlights the industrial potential of molecules containing both sulfur and nitrile functionalities. The development of novel synthetic methods, such as the nickel-catalyzed reversible metathesis between aryl nitriles and aryl thioethers, demonstrates the ongoing innovation in the manipulation of these functional groups for chemical synthesis. nih.gov
Process Optimization and Efficiency Enhancement
While no specific studies on process optimization using this compound have been identified, the general drive in the chemical industry is towards more efficient and sustainable processes. The use of versatile building blocks that can undergo multiple selective transformations is a key strategy in this endeavor. The bifunctional nature of this compound could potentially streamline synthetic sequences by reducing the number of steps required to build a target molecule.
The optimization of organic synthesis is increasingly reliant on high-throughput experimentation and machine learning to explore complex reaction spaces. peacocklaw.com As new catalytic methods and synthetic strategies are developed, compounds like this compound may find their place in these optimized processes, contributing to greater efficiency in the production of specialty chemicals.
Spectroscopic Properties
While specific experimental spectra for 2-(Ethylsulfanyl)propanenitrile are not available in the searched literature, the expected spectroscopic features can be predicted based on the functional groups present.
Table 6: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH(CN)S- | ~3.5-4.0 ppm (quartet) |
| -SCH₂CH₃ | ~2.5-2.9 ppm (quartet) | |
| -CH(CN)S-CH ₃ | ~1.5-1.7 ppm (doublet) | |
| -SCH₂CH ₃ | ~1.2-1.4 ppm (triplet) | |
| ¹³C NMR | -C≡N | ~115-125 ppm |
| -C H(CN)S- | ~30-40 ppm | |
| -SC H₂CH₃ | ~25-35 ppm | |
| -CH(CN)S-C H₃ | ~15-25 ppm | |
| -SCH₂C H₃ | ~10-20 ppm | |
| IR Spectroscopy | C≡N stretch | ~2240-2260 cm⁻¹ (sharp, medium intensity) researchgate.net |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(ethylsulfanyl)propanenitrile, and how do reaction conditions influence yield?
- Methodology : Alkylation of a nitrile precursor (e.g., propanenitrile derivatives) with ethylsulfanyl groups is a common approach. For example, NaH-mediated alkylation of acetonitrile derivatives using ethyl iodide or ethyl sulfides in anhydrous solvents (e.g., THF or DMF) can introduce the ethylsulfanyl moiety. Reaction optimization should focus on stoichiometry, temperature (typically 0–60°C), and inert atmosphere to avoid side reactions .
- Data Contradiction : While demonstrates successful alkylation for analogous nitriles (e.g., 2-(3-chlorophenyl)propanenitrile), the steric effects of the ethylsulfanyl group may require adjusted reaction times or excess reagents compared to aryl-substituted analogs.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Use a combination of 1H/13C NMR (to identify ethylsulfanyl protons at δ ~2.5–3.0 ppm and nitrile carbons at ~115–120 ppm) and FT-IR (sharp C≡N stretch at ~2240 cm⁻¹). GC-MS or HPLC with a polar column can assess purity, while X-ray crystallography (if crystallizable) resolves stereoelectronic effects, as seen in hydrogen-bonded structures of bromophenyl-propanenitrile analogs .
Q. What safety precautions are critical when handling this compound?
- Methodology : Although no specific toxicity data exist for this compound, structurally similar nitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) require strict adherence to GHS/CLP protocols:
- Use fume hoods (P261) and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Avoid incompatible reagents (strong acids/bases) due to potential HCN release from nitrile degradation .
Advanced Research Questions
Q. How does the ethylsulfanyl group influence the reactivity of this compound in cycloaddition or polymerization reactions?
- Mechanistic Insight : The sulfur atom in ethylsulfanyl acts as a weak electron donor, potentially stabilizing transition states in Diels-Alder or Huisgen cycloadditions . Compare reactivity with 2-(2-bromophenyl)propanenitrile (), where bromine’s electron-withdrawing effects enhance electrophilicity. Computational studies (DFT) can model charge distribution and predict regioselectivity .
- Experimental Design : Screen solvents (polar aprotic vs. nonpolar) and catalysts (e.g., Lewis acids) to optimize reaction rates and product selectivity.
Q. What strategies resolve contradictions in reported spectral data for ethylsulfanyl-substituted nitriles?
- Case Study : reports hydrogen bonding in bromophenyl-propanenitrile (C–H⋯N interactions), which may shift NMR signals. For this compound, variable-temperature NMR can distinguish dynamic effects (e.g., rotamer equilibria) from solvent interactions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
Q. Can this compound serve as a precursor for bioactive molecules, such as NSAIDs or calcium channel inhibitors?
- SAR Analysis : and highlight nitrile derivatives as intermediates for anti-inflammatory drugs (e.g., Ketoprofen) and CaV1.3 inhibitors. Hydrolysis of the nitrile to carboxylic acids (via LiAlH4 or acidic conditions) or functionalization via nucleophilic addition (e.g., Grignard reagents) can yield pharmacophores. Compare with 2-(3-benzoylphenyl)propanenitrile, a known Ketoprofen precursor .
Methodological Challenges and Solutions
Q. How can computational modeling predict the environmental persistence or biodegradability of this compound?
- Approach : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on sulfanyl/nitrile group reactivity. Compare with fluorinated analogs ( ), where electron-withdrawing groups reduce enzymatic hydrolysis. Experimental validation via OECD 301F biodegradability assays is recommended .
Q. What analytical techniques quantify trace impurities in this compound synthesized via novel routes?
- Workflow : Employ LC-MS/MS with a C18 column and ESI ionization to detect sulfoxide byproducts (from sulfur oxidation) or unreacted alkyl halides. For nonpolar impurities, headspace GC-MS identifies volatile contaminants (e.g., residual ethyl sulfide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
